molecular formula C11H20ClN3O B14030326 (3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl

(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl

Katalognummer: B14030326
Molekulargewicht: 245.75 g/mol
InChI-Schlüssel: LIEYCYOLRKQNDM-BAUSSPIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentyl group and a hexahydroimidazo[4,5-c]pyridine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve cyclization reactions, reduction processes, and the use of protecting groups to ensure the correct formation of the desired structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL is unique due to its specific structural features, such as the cyclopentyl group and the hexahydroimidazo[4,5-c]pyridine core. These features may confer distinct biological activities and chemical properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H20ClN3O

Molekulargewicht

245.75 g/mol

IUPAC-Name

(3aS,7aR)-1-cyclopentyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C11H19N3O.ClH/c15-11-13-9-7-12-6-5-10(9)14(11)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,15);1H/t9-,10+;/m0./s1

InChI-Schlüssel

LIEYCYOLRKQNDM-BAUSSPIASA-N

Isomerische SMILES

C1CCC(C1)N2[C@@H]3CCNC[C@@H]3NC2=O.Cl

Kanonische SMILES

C1CCC(C1)N2C3CCNCC3NC2=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.